

Application Note: Synthesis of 3-Propoxyphenol via Williamson Ether Synthesis

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Compound of Interest

Compound Name: 3-Propoxyphenol

Cat. No.: B1365604

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Introduction

3-Propoxyphenol is an organic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring a propyl ether group on a phenol ring, makes it a valuable intermediate for introducing the propoxy moiety. This application note provides a detailed experimental protocol for the synthesis of **3-propoxyphenol** from resorcinol and 1-bromopropane using the Williamson ether synthesis. The Williamson ether synthesis is a versatile and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.^{[1][2][3]} This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Scheme

The overall reaction for the synthesis of **3-propoxyphenol** is depicted below:

Experimental Protocol

This protocol details the synthesis of **3-propoxyphenol** from resorcinol and 1-bromopropane.

Materials:

- Resorcinol (C₆H₆O₂)
- 1-Bromopropane (C₃H₇Br)

- Anhydrous Potassium Carbonate (K_2CO_3)
- Acetone (CH_3COCH_3), anhydrous
- Diethyl ether ($(\text{C}_2\text{H}_5)_2\text{O}$)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium chloride solution (Brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask (250 mL)
- Reflux condenser
- Magnetic stirrer with heating mantle
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup:
 - To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add resorcinol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.[\[4\]](#)
- Addition of Alkyl Halide:

- Stir the mixture vigorously at room temperature.
- Add 1-bromopropane (1.05 eq) dropwise to the suspension using a dropping funnel over a period of 30 minutes.
- Reaction:
 - After the addition is complete, heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain it for 12-18 hours.
 - The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the resorcinol spot.
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Filter the solid potassium carbonate and wash the solid with a small amount of acetone.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
- Extraction:
 - Dissolve the resulting residue in 100 mL of diethyl ether.
 - Transfer the organic solution to a separatory funnel and wash it with 1 M HCl (2 x 50 mL) to remove any unreacted resorcinol.
 - Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and finally with brine (1 x 50 mL).^[4]
- Drying and Solvent Removal:
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter off the drying agent.
 - Remove the diethyl ether from the filtrate by rotary evaporation to yield the crude product.

- Purification:
 - The crude **3-propoxyphenol** can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

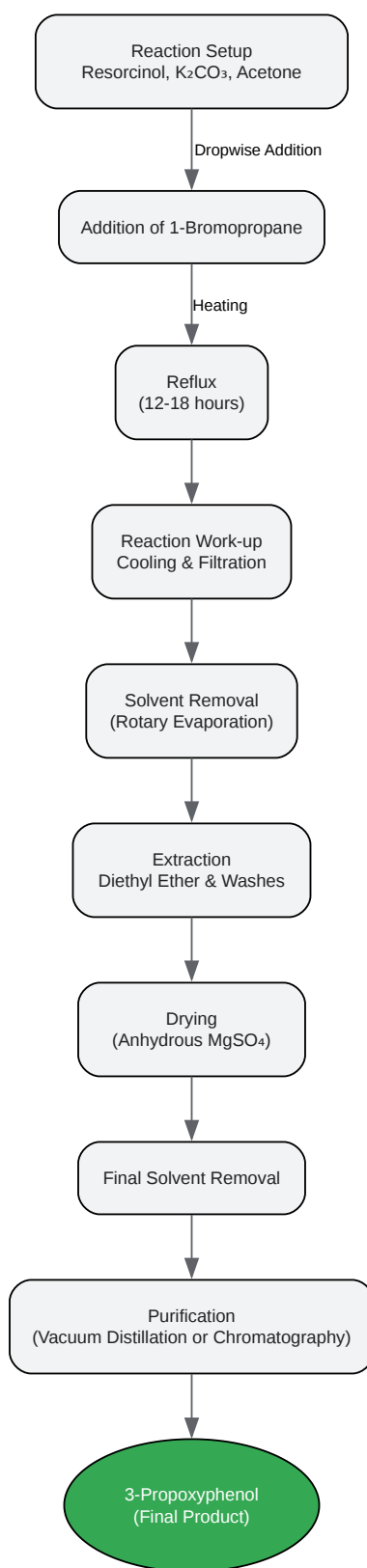
Data Presentation

The following table summarizes the expected quantitative data for the synthesis of **3-propoxyphenol**.

Parameter	Expected Value
Reactants	
Resorcinol	1.0 eq
1-Bromopropane	1.05 eq
Potassium Carbonate	1.5 eq
Product	
Product Name	3-Propoxyphenol
Molecular Formula	C ₉ H ₁₂ O ₂
Molecular Weight	152.19 g/mol [5]
Theoretical Yield	Calculated based on the limiting reactant (resorcinol)
Actual Yield	75-85% (typical for Williamson ether synthesis)
Appearance	Colorless to pale yellow oil
Characterization	
Boiling Point	~120-122 °C at 10 mmHg
¹ H NMR (CDCl ₃)	δ (ppm): 0.98 (t, 3H), 1.75 (m, 2H), 3.85 (t, 2H), 6.35-6.50 (m, 3H), 7.05 (t, 1H), ~5.0 (br s, 1H, OH)
¹³ C NMR (CDCl ₃)	δ (ppm): 10.5, 22.6, 69.5, 102.0, 106.5, 107.8, 130.0, 156.5, 159.8
IR (neat, cm ⁻¹)	3350 (br, O-H), 2965, 2935, 2875 (C-H), 1600, 1470 (C=C, aromatic), 1260, 1160 (C-O)

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of **3-propoxyphenol**.



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Caption: Workflow for the synthesis of **3-propoxyphenol**.

Safety Precautions:

- All procedures should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
- Resorcinol is harmful and an irritant. Avoid inhalation and contact with skin.
- 1-Bromopropane is flammable and a suspected carcinogen. Handle with care.
- Acetone and diethyl ether are highly flammable. Avoid open flames and sparks.
- Handle all chemicals with appropriate caution and refer to their respective Safety Data Sheets (SDS).

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